molecular formula C14H9ClN2OS B2955123 (Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide CAS No. 357983-12-1

(Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide

Cat. No. B2955123
CAS RN: 357983-12-1
M. Wt: 288.75
InChI Key: CPCKSHXQISSHEZ-UHFFFAOYSA-N
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Description

(Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide, also known as CCT137690, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent for cancer treatment.

Mechanism of Action

(Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide works by inhibiting the activity of a protein called Mps1 kinase, which is involved in the regulation of cell division. By inhibiting Mps1 kinase, (Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide disrupts the normal progression of the cell cycle, leading to cell death. This mechanism of action is unique compared to other cancer therapies, which often target rapidly dividing cells in general.
Biochemical and Physiological Effects:
(Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide has been shown to have minimal toxicity to normal cells, indicating that it may have a favorable safety profile for human use. In addition, (Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide has been shown to have a synergistic effect when used in combination with other cancer therapies, such as chemotherapy and radiation therapy. This suggests that (Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide could be used in combination with other therapies to enhance their efficacy.

Advantages and Limitations for Lab Experiments

One advantage of (Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide is that it is a small molecule inhibitor, which makes it easier to synthesize and modify compared to larger biomolecules. In addition, (Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide has been shown to have a high degree of selectivity for its target protein, which reduces the risk of off-target effects. However, one limitation of (Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide is that it has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the development and application of (Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide. One direction is to explore the use of (Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide in combination with other cancer therapies to enhance their efficacy. Another direction is to develop more potent and selective analogs of (Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide that have a longer half-life in vivo. Finally, there is a need for further research to understand the mechanism of action of (Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide in more detail, which could lead to the development of new cancer therapies.

Synthesis Methods

(Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide can be synthesized through a series of chemical reactions involving starting materials such as 4-chlorobenzaldehyde, malononitrile, and 2-thiophenecarboxaldehyde. The synthesis method involves the use of organic solvents and reagents, as well as purification techniques such as column chromatography and recrystallization. The overall yield of the synthesis method is approximately 20%, which makes it a viable option for large scale production.

Scientific Research Applications

(Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the proliferation of cancer cells in various types of cancer, including breast cancer, lung cancer, and leukemia. In addition, (Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that (Z)-N-(4-Chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide could be used as a targeted therapy for cancer treatment.

properties

IUPAC Name

(Z)-N-(4-chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2OS/c15-12-1-3-13(4-2-12)17-14(18)11(8-16)7-10-5-6-19-9-10/h1-7,9H,(H,17,18)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCKSHXQISSHEZ-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=CC2=CSC=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C(=C\C2=CSC=C2)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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